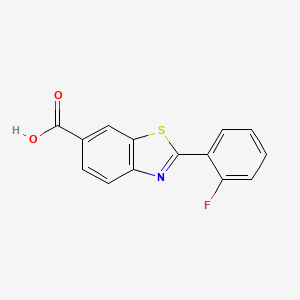

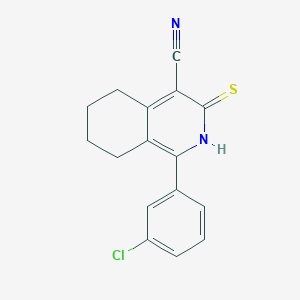

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

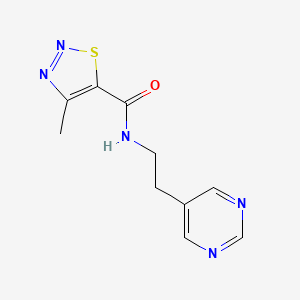

The compound “2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid” is a complex organic molecule. It likely contains a benzothiazole ring (a type of heterocyclic compound), a carboxylic acid group, and a fluorophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” have been synthesized through various chemical reactions . These methods often involve the use of reagents like cyclopropane carbonyl chloride and 2-fluorophenylacetate .Wissenschaftliche Forschungsanwendungen

Fluorescence Probes for Sensing Applications

A study highlighted the use of benzothiazole derivatives for developing fluorescent probes sensitive to pH changes and metal cations. These compounds, including 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogues, exhibit significant fluorescence enhancement under basic conditions, demonstrating their potential as pH sensors and for detecting magnesium and zinc cations. The high sensitivity and selectivity of these probes can be attributed to the acidic nature of the fluorophenol moiety (Tanaka et al., 2001).

Antimycobacterial Activity

Another research area explores the synthesis of fluorinated benzothiazole compounds with antimycobacterial properties. These compounds were derived from reactions involving 4-fluoro-3-chloroaniline and demonstrated promising anti-microbial activity. This application underscores the potential of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid derivatives in developing new antimycobacterial agents (Sathe et al., 2011).

Antitumor Properties

The antitumor activity of benzothiazole derivatives has been thoroughly investigated, particularly their selectivity and potency against various tumor models. These compounds, including amino acid prodrugs of benzothiazoles, have shown promising results in vitro and in vivo, highlighting their potential as cancer therapeutics. The research focuses on their mechanism of action, which involves metabolic biotransformation and the induction of cytochrome P450 enzymes, suggesting a targeted approach to cancer treatment (Bradshaw et al., 2002).

Synthesis and Application in Organic Chemistry

The compound's role extends to organic synthesis, where it serves as a precursor for developing new chemical entities with various biological activities. Efficient synthesis methods for fluoralkylbenzimidazoles and benzothiazoles highlight its utility in creating compounds for potential pharmaceutical applications (René et al., 2013).

Physiological pH Sensing

Benzothiazole-based AIEgens (Aggregation-Induced Emission Luminogens) have been designed for sensitive physiological pH sensing. These compounds exhibit multifluorescence emissions and can act as ratiometric fluorescent chemosensors, offering a precise tool for detecting pH fluctuations in biological samples and neutral water samples (Li et al., 2018).

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2S/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(17)18)7-12(11)19-13/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJKVMGNDUIAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2639732.png)

![N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639734.png)

![3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one](/img/structure/B2639739.png)

![N-mesityl-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2639740.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2639743.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2639744.png)